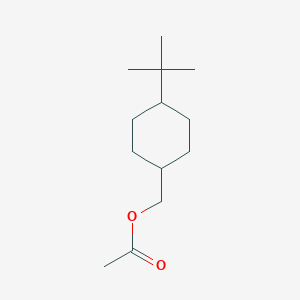
(4-tert-butylcyclohexyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has a molecular formula of C13H24O2 and a molecular weight of 212.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.
Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The compound is then packaged and distributed for use in various fragrance products .
Análisis De Reacciones Químicas
Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halide ions.
Major Products Formed:
Oxidation: The oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can result in the formation of various esters or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trans-4-tert-Butylcyclohexylmethyl acetate has been extensively studied for its fragrance properties and is commonly used in the fragrance industry.
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential antimicrobial properties and its ability to inhibit the growth of bacteria and fungi.
Medicine:
- Explored for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.
Industry:
- Utilized as a fragrance ingredient in various consumer products such as perfumes, body sprays, and air fresheners.
Mecanismo De Acción
The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.
Molecular Targets and Pathways:
- Inhibition of enzymes involved in inflammation.
- Modulation of gene expression related to the immune response.
Comparación Con Compuestos Similares
4-tert-Butylcyclohexyl acetate: Another ester with similar fragrance properties.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with similar chemical structure and properties.
Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its high stability, resistance to oxidation, and ability to withstand high temperatures. These properties make it an ideal compound for use in various fragrance products and scientific research applications.
Propiedades
Número CAS |
19461-35-9 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
Clave InChI |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
SMILES canónico |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Key on ui other cas no. |
19461-35-9 85204-31-5 19461-34-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















